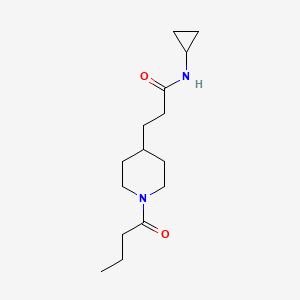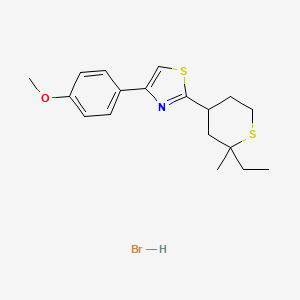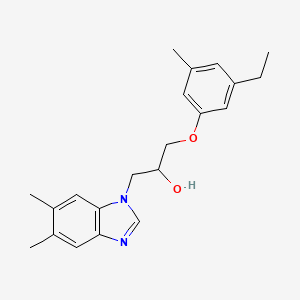
1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine, also known as EPP, is a synthetic compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. In
作用机制
The mechanism of action of 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to act on the central nervous system by binding to dopamine and serotonin receptors. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine has also been shown to have analgesic effects by reducing pain sensitivity. Additionally, 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine has been shown to have anticonvulsant properties by reducing seizure activity in animal models.
实验室实验的优点和局限性
One of the advantages of using 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine in lab experiments is its low cost and ease of synthesis. 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine is also stable and has a long shelf life, making it a convenient compound for research purposes. However, one limitation of using 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine in lab experiments is its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine. One potential area of research is the development of 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine derivatives with improved pharmacological properties. Another area of research is the investigation of 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine's potential use in the treatment of psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine and its potential therapeutic applications.
Conclusion
In conclusion, 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its low cost and ease of synthesis make it an attractive compound for research purposes. 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, and has potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and cancer. Further research is needed to fully understand the mechanism of action of 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine and its potential therapeutic applications.
合成方法
The synthesis of 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine involves the reaction of 4-ethoxybenzoyl chloride with 2-phenylethylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine in high purity. The synthesis method of 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine is relatively simple and cost-effective, making it an attractive compound for medicinal chemistry research.
科学研究应用
1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Furthermore, 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
(4-ethoxyphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20-10-8-19(9-11-20)21(24)23-16-14-22(15-17-23)13-12-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXKTWWUDQYGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-4-methoxy-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4971099.png)
![[1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4971101.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4971103.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971107.png)
![methyl 2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4971110.png)
![methyl 1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4971123.png)
![2-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4971127.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4971133.png)



![N-(3,5-dichlorophenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4971166.png)

